![molecular formula C19H23NO3S B5779698 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13986477 g/mol and the complexity rating of the compound is 419. The solubility of this chemical has been described as >51.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core and a dimethoxyphenyl ethyl side chain , which contribute to its unique biological interactions. The IUPAC name reflects its complex structure, characterized by the presence of a tetrahydro-benzothiophene moiety and a carboxamide functional group.
Property | Value |
---|---|
Molecular Formula | C19H23NO3S |
Molecular Weight | 329.45 g/mol |
CAS Number | 1180815-04-6 |
Density | 1.21 g/cm³ |
Boiling Point | 534.9 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethoxyphenyl ethyl group enhances hydrophobic interactions, while the benzothiophene core can engage in π-π stacking with aromatic residues in target proteins. This dual interaction may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and others.
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
A study reported that compounds similar to this one demonstrated cytostatic effects against human tumor cells, suggesting a promising avenue for further investigation into its use as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Preliminary studies suggest that it can reduce inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Cytotoxicity Assessment : A recent study utilized the National Cancer Institute’s NCI-60 panel to evaluate the cytotoxic effects of related compounds against various cancer cell lines. Results indicated that compounds structurally similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- HPLC Analysis : High-performance liquid chromatography (HPLC) was employed to analyze the purity and stability of synthesized derivatives of this compound. The results confirmed that the target compounds maintained over 95% purity and demonstrated promising biological activity against selected pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed insights into how modifications on the benzothiophene core or the dimethoxyphenyl side chain can influence biological activity. For example:
- Substituent Variations : Changes in the position or type of substituents on the aromatic ring significantly affect cytotoxicity and selectivity towards specific cancer types.
- Core Modifications : Alterations in the benzothiophene structure can enhance or diminish binding affinity to target proteins.
Scientific Research Applications
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Antidepressant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant effects. Research suggests that these compounds may interact with serotonin and norepinephrine receptors, enhancing mood and reducing symptoms of depression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed increased binding affinity to serotonin receptors compared to traditional antidepressants . The results suggested a promising avenue for developing new antidepressant therapies.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study:
In a controlled trial involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint inflammation and pain scores compared to the control group . This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Study:
In vitro assays conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways . These findings highlight its potential as a lead compound for developing new anticancer agents.
Receptor Interaction
The interaction with serotonin receptors (5-HT receptors) is crucial for its antidepressant effects. Additionally, its ability to modulate the activity of various neurotransmitter systems positions it as a candidate for further exploration in mood disorders.
Cytokine Modulation
The anti-inflammatory effects are likely mediated through the suppression of NF-kB signaling pathways, leading to decreased cytokine production and inflammation.
Apoptotic Pathways
The anticancer activity is associated with the activation of caspases and the release of cytochrome c from mitochondria, indicating a mitochondrial-mediated apoptotic pathway.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)15-12-24-18-6-4-3-5-14(15)18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGHWNYEJUPTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.